molecular formula C19H20Br2N6O4S B1675890 Macitentan CAS No. 441798-33-0

Macitentan

Cat. No. B1675890
M. Wt: 588.3 g/mol
InChI Key: JGCMEBMXRHSZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Macitentan is an orally active, dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension . It treats symptoms of pulmonary arterial hypertension, which is high blood pressure in the main artery that carries blood from the right side of the heart (the ventricle) to the lungs .


Synthesis Analysis

An improved, simple, efficient, and telescoped synthesis of macitentan, an endothelin receptor antagonist, starting from 5- (4-bromophenyl)-4,6-dichloropyrimidine in an overall yield of around 62% is described .


Molecular Structure Analysis

The molecular formula of Macitentan is C19H20Br2N6O4S and its molecular weight is 588.27 .


Chemical Reactions Analysis

Macitentan is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 .


Physical And Chemical Properties Analysis

Macitentan has a molecular weight of 588.27 and is soluble in DMSO up to 80 mg/mL .

Scientific Research Applications

Macitentan in Pulmonary Arterial Hypertension (PAH)

  • Efficacy and Safety in PAH Treatment : Macitentan has shown significant efficacy in treating PAH. A large Phase III study (SERAPHIN) with over 700 PAH patients revealed its unique long-term outcome data, demonstrating significant effects on a composite clinically relevant morbidity/mortality end point at a dose of 10 mg/day. Its safety profile appears superior in terms of hepatic safety and edema/fluid retention compared to other ERAs (Dingemanse et al., 2014).
  • Morbidity and Mortality Reduction : A study found that macitentan significantly reduced morbidity and mortality among PAH patients, with a notable reduction in the incidence of primary endpoint events like worsening of PAH (Pulido et al., 2013).
  • Treatment of Chronic Thromboembolic Pulmonary Hypertension (CTEPH) : The MERIT-1 trial assessed macitentan in patients with CTEPH adjudicated as inoperable, showing significant improvement in resting pulmonary vascular resistance (PVR) and good tolerability (Ghofrani et al., 2017).

Pharmacology and Interaction Profile

  • Interaction with Drug Metabolizing Enzymes and Transporters : Macitentan has been studied for its potential to influence the pharmacokinetics of other drugs. It is found to inhibit and induce critical targets of drug metabolism and drug distribution, including enzymes like cytochrome P450 3A4 (CYP3A4) and transporters like P-glycoprotein (P-gp) (Weiss et al., 2013).
  • Tissue-Targeting Properties : Macitentan is designed for tissue targeting, with high affinity for lipophilic milieu. It and its metabolite antagonize the specific binding of ET-1 on membranes of cells overexpressing ETA and ETB receptors and inhibit ET-1-induced calcium mobilization (Iglarz et al., 2008).

Other Applications

  • Potential in Treating Glioblastoma : In an orthotopic model of human glioblastoma, the combination of macitentan with temozolomide led to regression and long-term survival, suggesting a potential application in cancer treatment (Kim et al.,2015)2. Use in Pediatric Patients : A single-center experience reported on the feasibility, tolerability, and practical aspects of using macitentan in children with pulmonary hypertensive vascular disease. The study highlighted the importance of special attention to edema during drug introduction (Albinni et al., 2020).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

There are several trials underway to test macitentan’s efficacy in treating other related conditions . An open-label extension of the SERAPHIN trial to examine the long-term effects of macitentan in patients with PAH is currently underway, labeled SERAPHIN-OL .

properties

IUPAC Name

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMEBMXRHSZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196063
Record name Macitentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Through complete blockade of tissular endothelin, Actelion-1 is expected to protect tissue from the damaging effect of elevated endothelin, specifically in the cardiovascular system. In pre-clinical studies, Actelion-1 also exhibited effects suggesting that it maintains the integrity of the vascular wall and improves long-term outcome. Accordingly, Actelion-1 may provide therapeutic benefit in a wide range of cardiovascular indications., Macitentan is an antagonist which binds to the endothelin A and B receptors (EA and EB) and blocks signaling from endothelin-1 and -2. Pulmonary arterial hypertension has many different mechanisms which contribute to the development of endothelial dysfunction including elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction. The focus of macitentan's mechanism relates to the role of overexpressed endothelin from the vascular endothelium. Endothelins are released in both a constitutive fashion from secretory vesicles and in response to stimuli via Weibel-Palade storage granules. Endothelins bind to the EA and EB receptors, with endothelins -1 and -2 having more affinity than endothelin-3. Binding to the Gq coupled EA receptor triggers Ca2+ release from the sarcoplasmic reticulum of smooth muscle cells via the phospholipase C (PLC) pathway. Downstream protein kinase C activation may also contribute to increased Ca2+ sensitivity of the contractile apparatus. EA receptor activation is also known to contribute to pulmonary artery smooth muscle cell proliferation. The binding of endothelins to the EB receptors acts in opposition to EA signaling by activating the same PLC cascade in endothelial cells to activate endothelial nitric oxide synthase. The subsequent release of nitric oxide produces vasodilation through the cyclic guanosine monophosphate cascade. Despite the greater presence of EB receptors on endothelial cells, they are still present on smooth muscle cells and may contribute to cell proliferation through the same mechanisms as EA receptors. Macitentan is thought to provide its therapeutic effect primarily via blocking signaling through EA which produces both decreased vasoconstriction via reduced smooth muscle cell contractility and attenuation of the hyperproliferation of smooth muscle cells found in PAH. Blockade of EB is less likely to contribute to a therapeutic effect as this signaling is responsible for the counter-regulatory vasodilatory signal.
Record name Actelion-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Macitentan

CAS RN

441798-33-0
Record name Macitentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=441798-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Macitentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Macitentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MACITENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136°C
Record name Macitentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (200 g; 0.46 mol; see Example 2 or 3) and 5-bromo-2-chloropyrimidine (117 g; 0.60 mol; 1.3 eq) were dissolved in toluene (3 L) and DMF (400 mL). The reaction mixture was warmed up to 50° C. and toluene (approx. 400 mL) was distilled our under reduced pressure. The mixture was cooled to 0° C. and tBuOK (156 g, 3 eq, 1.38 mol) was added portionwise. It was stirred at 20° C. for 1 h. Water (1 L) was added and the pH of the solution was adjusted to 3-5 using 33% aq. HCl. The mixture was heated to 50° C. and the layers were separated. The org. phase was treated with charcoal at 50° C. and filtered over Celite. The filter cake was rinsed with toluene. At 50° C., water (1 L) was added to the org. layer. The layers were separated. The org. layer was concentrated under reduced pressure to a total volume of 1 L and cooled to 0° C. The solid obtained was filtered off. It was rinsed with toluene and MeOH. The crude material was suspended in EA (1 L) and heated to 50° C. 300 mL of EA were distilled out and MeOH (400 mL) was added. The suspension was cooled down to 0° C. The solid was filtered off, rinsed with MeOH and dried under reduced pressure to afford the title compound as a white solid (225 g; 83% yield).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
156 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Macitentan
Reactant of Route 2
Reactant of Route 2
Macitentan
Reactant of Route 3
Reactant of Route 3
Macitentan
Reactant of Route 4
Reactant of Route 4
Macitentan
Reactant of Route 5
Reactant of Route 5
Macitentan
Reactant of Route 6
Reactant of Route 6
Macitentan

Citations

For This Compound
7,950
Citations
T Pulido, I Adzerikho, RN Channick… - … England Journal of …, 2013 - Mass Medical Soc
… macitentan was developed by modifying the structure of bosentan to increase efficacy and safety. Macitentan is … long-term treatment with macitentan reduces morbidity and mortality …
Number of citations: 564 www.nejm.org
M Bedan, D Grimm, M Wehland… - Basic & clinical …, 2018 - Wiley Online Library
… Macitentan revealed a lower risk of developing … , macitentan has an efficiency comparable to bosentan and ambrisentan in the treatment of PAH. Patients treated with macitentan …
Number of citations: 31 onlinelibrary.wiley.com
JL Vachiéry, M Delcroix, H Al-Hiti… - European …, 2018 - Eur Respiratory Soc
… more frequent with macitentan versus placebo. Macitentan-treated patients were quantitatively more likely to experience significant fluid retention versus placebo. Macitentan resulted in …
Number of citations: 171 erj.ersjournals.com
RN Channick, M Delcroix, HA Ghofrani, E Hunsche… - JACC: Heart Failure, 2015 - jacc.org
Objectives : This study sought to evaluate the effect of macitentan on hospitalization of patients with symptomatic pulmonary arterial hypertension (PAH). Background : PAH is a …
Number of citations: 85 www.jacc.org
P Jansa, T Pulido - American Journal of Cardiovascular Drugs, 2018 - Springer
… macitentan as part of a combination therapy regimen was consistent with that of macitentan … The SERAPHIN study has provided evidence that combination therapy with macitentan and …
Number of citations: 51 link.springer.com
CA Kholdani, WH Fares, TK Trow - Vascular health and risk …, 2014 - Taylor & Francis
… of macitentan allowed for straightforward determination of its metabolites. Citation26 Macitentan is … Citation29 Coadministration of macitentan with the maximum approved dose of …
Number of citations: 37 www.tandfonline.com
G Raghu, R Million-Rousseau… - European …, 2013 - Eur Respiratory Soc
… The primary objective was to demonstrate that macitentan (10 mg once daily) … macitentan on the time to IPF worsening or death and to evaluate the safety and tolerability of macitentan …
Number of citations: 290 erj.ersjournals.com
PN Sidharta, PLM van Giersbergen, A Halabi… - European journal of …, 2011 - Springer
… The structure of macitentan is shown in Fig. 1. Macitentan is a lipophilic compound with a … , ACT-132577, formed by oxidative depropylation of macitentan, which has a similar volume of …
Number of citations: 160 link.springer.com
M Iglarz, C Binkert, K Morrison, W Fischli… - … of Pharmacology and …, 2008 - ASPET
… macitentan decreased blood pressure and proteinuria and prevented end-organ damage (renal vascular hypertrophy and structural injury). In conclusion, macitentan, … makes macitentan …
Number of citations: 423 jpet.aspetjournals.org
MA Gatzoulis, M Landzberg, M Beghetti, RM Berger… - Circulation, 2019 - Am Heart Assoc
Background: Eisenmenger syndrome describes congenital heart disease-associated severe pulmonary hypertension accompanied by right-to-left shunting. The multicenter, double-…
Number of citations: 105 www.ahajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.